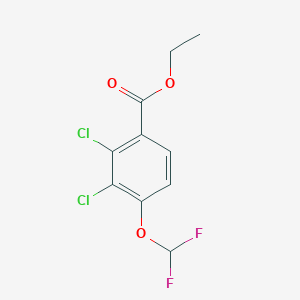

Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate

Description

Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate is an organofluorine and organochlorine derivative of ethyl benzoate. Its molecular formula is C₁₀H₈Cl₂F₂O₃, featuring a benzoate ester backbone substituted with two chlorine atoms at the 2- and 3-positions and a difluoromethoxy group at the 4-position. This compound is structurally analogous to other halogenated benzoates, such as Ethyl 2,3-dichloro-4-methylbenzoate (CAS 1803844-86-1, C₁₀H₁₀Cl₂O₂) , but replaces the methyl group with a difluoromethoxy moiety. The difluoromethoxy substituent introduces enhanced electronegativity and lipophilicity, which may influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(17-10(13)14)8(12)7(5)11/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQIPTVRXVTYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Starting Material Selection

The synthesis typically begins with a suitably substituted benzoic acid derivative, such as 2,3-dichlorobenzoic acid , which provides the core framework for further modifications. This compound can be prepared through chlorination of benzoic acid derivatives or obtained commercially.

Step 2: Introduction of the Difluoromethoxy Group

The key challenge is attaching the difluoromethoxy group (-OCHF2) at the 4-position. This is achieved via nucleophilic substitution or electrophilic fluorination strategies:

Method A: Nucleophilic Substitution Approach

- React 2,3-dichlorobenzoic acid with a difluoromethoxy precursor, such as difluoromethyl hypofluorite or difluoromethyl chlorides , under basic conditions, to substitute the hydroxyl or halogen at the 4-position with the difluoromethoxy group.

- This method is supported by patent WO2005026095A1, which describes similar fluorinated benzoic acid derivatives prepared via nucleophilic substitution with difluoromethyl reagents.

Method B: Electrophilic Fluorination

- Use electrophilic fluorinating agents, such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor , to introduce fluorine atoms selectively onto the aromatic ring, followed by O-alkylation with suitable difluoromethoxy precursors.

Step 3: Esterification to Ethyl Benzoate

Once the core structure bearing the halogen and difluoromethoxy groups is synthesized, esterification occurs:

- React the acid with ethanol in the presence of a catalytic amount of acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Alternatively, use ethyl chloroformate or ethyl alcohol with DCC (dicyclohexylcarbodiimide) as coupling agents to facilitate ester formation.

Alternative Synthesis via Multi-step Halogenation and Functionalization

Step 1: Synthesis of 2,3-Dichlorobenzoic Acid

- Chlorination of benzoic acid using phosphorus oxychloride (POCl3) or sulfuryl chloride to obtain 2,3-dichlorobenzoic acid.

- This process is well-documented in patent CN111943854A, which emphasizes a short, high-yield route with controlled chlorination conditions.

Step 2: Introduction of the Difluoromethoxy Group

- React the 2,3-dichlorobenzoic acid with difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst.

- The reaction proceeds via nucleophilic substitution at the 4-position, facilitated by activating the aromatic ring through prior halogenation.

Step 3: Ester Formation

- The acid is esterified with ethanol under acidic conditions or using coupling reagents like DCC, as described previously.

Research Findings and Data Tables

| Preparation Step | Reagents | Conditions | Yield / Remarks |

|---|---|---|---|

| Halogenation of benzoic acid | PCl3 or SOCl2 | Reflux, inert atmosphere | High purity 2,3-dichlorobenzoic acid |

| Introduction of difluoromethoxy | Difluoromethyl hypofluorite or bromide | Basic medium, low temperature (-5°C to 0°C) | Selective substitution at 4-position |

| Esterification | Ethanol, sulfuric acid or DCC | Reflux | High yield (>90%) with controlled conditions |

Notes on Reaction Optimization and Control

- Temperature control is critical during halogenation and fluorination to prevent overreaction or formation of by-products.

- Purification techniques such as column chromatography or recrystallization are employed to isolate high-purity intermediates.

- Reaction monitoring via TLC or NMR ensures completion and purity of intermediates at each stage.

Summary of the Most Effective Method

Based on patent literature and research, the most reliable approach involves:

- Chlorination of benzoic acid to produce 2,3-dichlorobenzoic acid.

- Nucleophilic substitution with a difluoromethyl reagent under low temperature to install the difluoromethoxy group at the 4-position.

- Esterification with ethanol using acid catalysis to yield Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate .

This method emphasizes operational simplicity, high yield, and control over regioselectivity, aligning with industrial synthesis standards.

Scientific Research Applications

Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity : The difluoromethoxy group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the methyl group in Ethyl 2,3-dichloro-4-methylbenzoate (logP ~3.0) . This property may enhance membrane permeability in biological systems.

Electron-Withdrawing vs.

Biological Activity : Sulfone-containing analogues (e.g., thiazol-sulfone derivatives) exhibit pesticidal activity due to their ability to disrupt enzyme function, suggesting that the target compound may share similar modes of action .

Stability and Reactivity

- Hydrolytic Stability : The difluoromethoxy group is more resistant to hydrolysis than methoxy due to fluorine’s electronegativity, extending the compound’s environmental persistence .

- Photodegradation : Dichlorinated benzoates are prone to UV-induced degradation, but fluorinated substituents may mitigate this by absorbing higher-energy wavelengths .

Biological Activity

Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group on the benzoate ring. Its molecular formula is , with a molecular weight of approximately 285.08 g/mol. The difluoromethoxy group is particularly noteworthy as it can enhance the compound's binding affinity to biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in modulating these interactions, potentially increasing efficacy in various biological systems.

Anticancer Properties

In vitro studies have shown that benzoate esters can inhibit the growth of various cancer cell lines. This compound may similarly exhibit anticancer properties by interfering with cellular proliferation pathways or inducing apoptosis in tumor cells. Further research is necessary to elucidate its specific mechanisms and effectiveness against different cancer types.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. The presence of halogen substituents often enhances the inhibitory effects on enzymes involved in critical biochemical pathways. For example, studies on related compounds have shown inhibition of nucleoside reverse transcriptase, which is crucial for viral replication. This suggests that this compound may also possess similar antiviral properties.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Protein Degradation Systems : A study highlighted that benzoic acid derivatives could promote the activity of proteasomal and autophagic pathways in human fibroblasts. This suggests potential applications in anti-aging therapies or conditions associated with protein misfolding .

- In Silico Studies : Computational analyses have indicated that various benzoic acid derivatives can act as putative binders for cathepsins B and L, which are involved in protein degradation processes. Such interactions may be relevant for developing drugs targeting these enzymes .

- Toxicity Assessments : While exploring the safety profile of similar compounds, it has been noted that many halogenated benzoates exhibit low cytotoxicity at therapeutic concentrations. Continued assessment of this compound's toxicity will be crucial for future applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.08 g/mol |

| Antimicrobial Activity | Potential (based on analogs) |

| Anticancer Activity | In vitro evidence (needs validation) |

| Enzyme Inhibition | Possible (similar compounds studied) |

Q & A

Q. What are the key synthetic routes for Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Esterification : Starting with 2,3-dichloro-4-hydroxybenzoic acid, esterification with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) at reflux yields the ethyl ester .

- Difluoromethoxy introduction : The hydroxy group at the 4-position is substituted via nucleophilic displacement using difluoromethyl halides or reagents like ClCF₂O− under basic conditions. Reaction optimization focuses on controlling temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How is the compound characterized spectroscopically, and what analytical challenges arise?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the difluoromethoxy group (OCF₂H) shows a characteristic triplet in ¹⁹F NMR (~-80 ppm), while ester carbonyls appear at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns. Chlorine isotopes (³⁵Cl/³⁷Cl) complicate interpretation, requiring isotopic pattern analysis .

- Challenges : Overlapping signals in crowded aromatic regions (e.g., dichloro substituents) may necessitate 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for confirming stereochemistry and intermolecular interactions. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.

- Refinement : SHELXL handles twinning and disorder common in halogenated aromatics by refining anisotropic displacement parameters and using restraints for flexible groups (e.g., ethyl esters) .

- Validation : R-factors (<5%), residual density maps, and Hirshfeld surface analysis ensure structural accuracy .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Systematic variation of substituents (e.g., replacing Cl with F or modifying the difluoromethoxy group) followed by bioactivity testing (e.g., antimicrobial assays against E. coli or S. aureus) .

- Computational modeling : Molecular docking (AutoDock, Schrödinger) identifies binding interactions with targets like bacterial enzymes or cancer-related kinases. Electrostatic potential maps highlight nucleophilic/electrophilic regions influenced by Cl and OCF₂H groups .

- Data analysis : IC₅₀ values and selectivity indices are compared using statistical tools (e.g., ANOVA) to determine SAR trends .

Q. How do stability studies inform storage and handling protocols for this compound?

- Degradation pathways : Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the ester group under acidic/basic conditions. LC-MS identifies degradation products (e.g., free benzoic acid derivatives) .

- Light sensitivity : UV-Vis spectroscopy monitors photo-degradation; amber glassware and inert atmospheres (N₂) are recommended for long-term storage .

Q. What strategies address contradictions in cytotoxicity data across cell lines?

- Dose-response profiling : Testing a wide concentration range (0.1–100 µM) identifies cell-specific toxicity thresholds. For example, ethyl benzoate derivatives show higher cytotoxicity in Hep-2 cells (IC₅₀ ~20 µM) than in keratinocytes .

- Mechanistic studies : Flow cytometry (apoptosis/necrosis assays) and ROS detection clarify whether toxicity arises from metabolic interference or oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.